molecular formula C12H28NO4Ru B1141741 Tetrapropylammonium perruthenate CAS No. 114615-82-6

Tetrapropylammonium perruthenate

Cat. No. B1141741
CAS RN: 114615-82-6
M. Wt: 351.43
InChI Key:
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Description

Tetrapropylammonium perruthenate is a mild oxidizing agent used for the oxidation of alcohols to corresponding carbonyl compounds. It is a non-volatile, air-stable, and readily soluble reagent, which can be used either stoichiometrically or catalytically with a suitable co-oxidant .


Synthesis Analysis

Tetrapropylammonium perruthenate enables oxidations of a wide range of molecules including examples of both double oxidations and selective oxidations. Mechanistic studies and general experimental procedures are reported .


Molecular Structure Analysis

The molecular formula of Tetrapropylammonium perruthenate is C12H28NO4Ru. It has an average mass of 351.425 Da and a monoisotopic mass of 352.106232 Da .


Chemical Reactions Analysis

Tetrapropylammonium perruthenate is used in the oxidation of alcohols to corresponding carbonyl compounds. It can also be used to oxidize primary alcohols all the way to the carboxylic acid with a higher catalyst loading, larger amount of the co-oxidant, and addition of two equivalents of water .


Physical And Chemical Properties Analysis

Tetrapropylammonium perruthenate is a green solid with a melting point of 160°C (decomposition). It is non-volatile, air-stable, and readily soluble .

Scientific Research Applications

Acetylene Hydrochlorination

TPAP is used as a catalyst in the hydrochlorination of acetylene . This reaction is an essential route for the direct synthesis of vinyl chloride monomer (VCM), a key ingredient in the production of PVC . TPAP-based catalysts have shown excellent performance, with conversion rates falling from 97% to 91% in 48 hours .

Oxidation of Sulfides to Sulfones

TPAP can be used as a catalyst for the conversion of sulfides to sulfones by oxidation reaction . This transformation is important in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Isomerization of Allylic Alcohols

TPAP is used in the isomerization of allylic alcohols into the corresponding saturated carbonyl derivatives . This reaction is useful in the synthesis of a wide range of organic compounds .

4. Cleavage of Glycol to Carboxylic Acids In conjunction with N-methylmorpholine N-oxide (NMO), TPAP is used for the cleavage of glycol to carboxylic acids . This reaction is a key step in the synthesis of various carboxylic acid derivatives .

5. Oxidation of Alcohols to Carbonyl Compounds TPAP, in combination with NMO, is widely used for the mild oxidation of primary and secondary alcohols to carbonyl compounds . This reaction is a fundamental transformation in synthetic organic chemistry .

Oxidative Degradation of Aromatic Nuclei

TPAP is used in the oxidative degradation of phenyl and other heteroaromatic nuclei . This reaction is useful in the synthesis of various organic compounds .

Mechanism of Action

Target of Action

Tetrapropylammonium perruthenate (TPAP) primarily targets alcohols in organic compounds . It is used as a reagent in organic synthesis, particularly for the oxidation of alcohols to corresponding carbonyl compounds .

Mode of Action

TPAP acts as a mild oxidizing agent . It operates by oxidizing primary alcohols to aldehydes (the Ley oxidation) and secondary alcohols to ketones . It can also be used to oxidize primary alcohols all the way to carboxylic acids with a higher catalyst loading, larger amount of the co-oxidant, and addition of two equivalents of water .

Biochemical Pathways

The oxidation process involves the formation of a ruthenium complex, which generates Ru(V) and the product . The catalytic cycle is maintained by adding a stoichiometric amount of a co-oxidant such as N-methylmorpholine N-oxide (NMO) or molecular oxygen .

Result of Action

The result of TPAP’s action is the conversion of alcohols into their corresponding carbonyl compounds . For example, primary alcohols are converted to aldehydes, and secondary alcohols are converted to ketones . It can also cleave vicinal diols to form aldehydes .

Action Environment

TPAP is a non-volatile, air-stable, and readily soluble reagent . It operates at room temperature and is devoid of obnoxious or explosive side products . The presence of water fosters an equilibrium concentration of the aldehyde hydrate, which can undergo further oxidation to the carboxylic acid . The oxidation generates water that can be removed by adding molecular sieves .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The substitution of RuCl3 precursor with high valent TPAP species leads to more ruthenium oxides active species in the catalysts. The acidification treatment of the carrier in TPAP/AC catalyst can produce an enhanced interaction between the active species and the modified functional groups on the carrier. This also provides a promising strategy to explore high efficient and economic mercury-free catalysts for the hydrochlorination of acetylene .

properties

IUPAC Name

ruthenium;tetrapropylazanium;hydroxide;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N.4H2O.Ru/c1-5-9-13(10-6-2,11-7-3)12-8-4;;;;;/h5-12H2,1-4H3;4*1H2;/q+1;;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCLFLGLPCVDMZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.O.O.O.[OH-].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H35NO4Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrapropylammonium perruthenate

CAS RN

114615-82-6
Record name Tetrapropylammonium perruthenate
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Q & A

Q1: What is Tetrapropylammonium Perruthenate (TPAP) primarily known for?

A: TPAP is a versatile oxidizing agent, primarily known for its role in the selective oxidation of alcohols to aldehydes and ketones. [, ]

Q2: What makes TPAP a desirable oxidant in organic synthesis?

A: TPAP offers several advantages, including its ability to operate under mild conditions, high selectivity, and tolerance for various functional groups. It is typically used in catalytic amounts alongside a co-oxidant, usually N-methylmorpholine N-oxide (NMO), which regenerates the active ruthenium species. [, ]

Q3: Can you elaborate on the mechanism of TPAP-catalyzed alcohol oxidation?

A: While the exact mechanism is still debated, it is believed to involve the formation of a perruthenate ester intermediate between TPAP and the alcohol. This ester subsequently decomposes, yielding the carbonyl compound and a reduced ruthenium species. The co-oxidant then regenerates TPAP, completing the catalytic cycle. [, ]

Q4: What other functional groups besides alcohols can TPAP oxidize?

A: TPAP has demonstrated utility in oxidizing a range of functional groups. For example, it can convert sulfides to sulfones chemoselectively. [, ] Additionally, it facilitates the oxidative cleavage of glycols to carboxylic acids. []

Q5: Are there examples of TPAP being used in multi-step reactions?

A: Yes, TPAP has proven effective in domino reactions where an initial oxidation enables subsequent transformations. One example involves the in situ generation of α,β-unsaturated aldehydes from allylic alcohols, followed by their application in asymmetric transformations like cyclopropanation or Michael addition. []

Q6: Has TPAP been explored for applications beyond traditional organic synthesis?

A: Yes, researchers have explored TPAP as a catalyst in the direct synthesis of vinyl chloride monomer from acetylene hydrochlorination. Interestingly, TPAP supported on activated carbon exhibited promising activity and stability in this reaction. []

Q7: What is the molecular formula and weight of TPAP?

A7: TPAP has the molecular formula C12H28NRuO4 and a molecular weight of 350.45 g/mol.

Q8: How does the reaction medium influence TPAP's catalytic activity?

A: TPAP exhibits solubility in both organic solvents and ionic liquids. This solubility allows for its use in various reaction media, influencing its catalytic activity and selectivity. Studies have investigated its performance in substituted imidazolium-based ionic liquids, highlighting their potential as alternative solvents for alcohol oxidation. []

Q9: Does TPAP display activity in multiphase systems?

A: Research has shown that TPAP can be immobilized on solid supports like activated carbon, enabling its application in multiphase catalytic systems. This approach was demonstrated for the oxidation of benzyl alcohol, showcasing its potential for continuous flow processes. []

Q10: What are some alternatives to TPAP for alcohol oxidation?

A10: Several alternatives exist, each with its own advantages and limitations. Common examples include:

    Q11: When was TPAP first introduced as an oxidant in organic synthesis?

    A: TPAP was introduced as a catalytic oxidant in the mid-1980s and rapidly gained popularity as a mild and selective alternative to traditional methods. [, ]

    Q12: What computational tools are relevant for studying TPAP-catalyzed reactions?

    A12: Density functional theory (DFT) calculations can provide valuable insights into the mechanism of TPAP-mediated reactions. These calculations can help elucidate transition states, intermediates, and the influence of different substituents on reactivity.

    Q13: Are there environmental concerns associated with TPAP?

    A13: Like many transition metal catalysts, ruthenium-based catalysts like TPAP require careful handling and disposal. Research into sustainable practices, such as catalyst recovery and recycling, is crucial to minimize environmental impact.

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